Cyclopentyl 3-thienyl ketone
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Overview
Description
Cyclopentyl 3-thienyl ketone is an organic compound with the molecular formula C10H12OS and a molecular weight of 180.27 g/mol It is characterized by the presence of a cyclopentyl group attached to a thienyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentyl 3-thienyl ketone can be synthesized through various methods. One common approach involves the acylation of cyclopentanecarboxylic acid using a thienyl derivative under specific reaction conditions . The reaction typically requires a water-scavenging solvent such as polyphosphoric acid to facilitate the acylation process.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl 3-thienyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thienyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
Cyclopentyl 3-thienyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of cyclopentyl 3-thienyl ketone involves its interaction with various molecular targets. The thienyl ring can participate in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Cyclopentyl 3-thienyl ketone can be compared with other similar compounds such as:
Cyclopentyl 2-thienyl ketone: Differing in the position of the thienyl group, which can lead to variations in reactivity and biological activity.
Cyclopentyl phenyl ketone: Featuring a phenyl group instead of a thienyl group, resulting in different chemical properties and applications.
Cyclopentyl methyl ketone:
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in scientific research.
Biological Activity
Cyclopentyl 3-thienyl ketone is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the various aspects of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a cyclopentyl group attached to a thienyl ketone moiety. Its molecular structure can be represented as follows:
- Chemical Formula : C10H10OS
- Molecular Weight : 178.25 g/mol
The presence of the thienyl ring contributes to its reactivity and interaction with biological targets, potentially influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Interaction : The ketone group can form hydrogen bonds with amino acid side chains in enzymes, potentially modulating their activity.
- Receptor Binding : The thienyl ring may participate in π-π interactions with aromatic residues in proteins, influencing receptor-mediated pathways.
- Oxidative Stress Modulation : Some studies suggest that derivatives of this compound may exhibit antioxidant properties, helping to mitigate oxidative stress within cells.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound's ability to disrupt cellular processes in these cells highlights its potential as a chemotherapeutic agent.
Case Studies
-
Study on Antimicrobial Activity :
- A study evaluated the effectiveness of this compound against multidrug-resistant bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antimicrobial efficacy .
- Anticancer Research :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structure Type | Notable Activity |
---|---|---|
Cyclopentyl 2-thienyl ketone | Thienyl at position 2 | Enhanced anticancer activity |
Cyclopentyl phenyl ketone | Phenyl group | Stronger antimicrobial properties |
Cyclopentyl methyl ketone | Methyl group | Lower cytotoxicity compared to thienyl |
This table illustrates how variations in substituent positioning can significantly influence biological activity.
Properties
IUPAC Name |
cyclopentyl(thiophen-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c11-10(8-3-1-2-4-8)9-5-6-12-7-9/h5-8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKPSXSPBNZDFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641865 |
Source
|
Record name | Cyclopentyl(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-72-7 |
Source
|
Record name | Cyclopentyl(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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